

Butyl 2-Nitropropanoate: A Comprehensive Technical Profile on Stability and Reactivity

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Compound of Interest

Compound Name: Butyl 2-nitropropanoate

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Disclaimer: Specific experimental data for **Butyl 2-nitropropanoate** is not readily available in the current scientific literature. This guide has been compiled based on the well-established principles of organic chemistry and data from analogous compounds, namely secondary nitroalkanes (e.g., 2-nitropropane) and butyl esters. The information presented herein should be considered a theoretical profile and must be supplemented with experimental verification for any practical application.

Executive Summary

Butyl 2-nitropropanoate is an organic molecule featuring a secondary nitro group and a butyl ester functionality. This dual-functional nature dictates its stability and reactivity, making it a potentially versatile, yet sensitive, building block in organic synthesis. This document provides an in-depth technical guide on the stability and reactivity profile of Butyl 2-nitropropanoate, intended for researchers, scientists, and professionals in drug development. The profile is constructed from the known chemical behavior of secondary nitroalkanes and butyl esters, offering a predictive overview of its properties. Key aspects covered include its thermal stability, acidic nature of the α -hydrogen, and its reactivity towards acids, bases, reducing agents, and oxidizing agents.

Stability Profile

The stability of **Butyl 2-nitropropanoate** is influenced by both the nitroalkane and the ester moieties. The nitro group, in particular, imparts a degree of thermal sensitivity.



Thermal Stability

Aliphatic nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[1][2] Studies on various nitroalkanes, including primary and secondary ones, have shown that they possess significant decomposition energy, often exceeding 500 J/g.[1][3] While the exact decomposition temperature for **Butyl 2-nitropropanoate** is not determined, it is prudent to handle it as a thermally sensitive compound.

Table 1: Thermal Stability Data for Analogous Nitroalkanes

Compound	Onset Decomposition Temperature (°C)	Heat of Decomposition (J/g)
2-Nitropropane	~170-200	> 500
Nitroethane	~200-220	> 500
1-Nitropropane	~200-220	> 500

Data is generalized from differential scanning calorimetry (DSC) studies on nitroalkanes and should be considered indicative.[1][3]

Rapid heating of nitroalkanes can lead to violent decomposition.[4] The thermal decomposition of 2-nitropropane has been reported to yield products like propylene.[5] It is crucial to avoid excessive heating, and any distillation should be performed under reduced pressure and with appropriate safety precautions.

Storage and Handling

For optimal stability, **Butyl 2-nitropropanoate** should be stored in a cool, dark, and well-ventilated area, away from strong acids, bases, and reducing agents. The presence of the acidic α -hydrogen necessitates the avoidance of basic storage conditions to prevent the formation of the less stable nitronate salt.

Reactivity Profile

The reactivity of **Butyl 2-nitropropanoate** is characterized by the interplay of its two functional groups. The secondary nitro group allows for reactions at the α -carbon and transformations of



the nitro group itself, while the butyl ester is susceptible to hydrolysis and other ester-related reactions.

Acidity and Nitronate Formation

The electron-withdrawing nature of the nitro group renders the α -hydrogen on the second carbon of the propanoate chain acidic.[4] Secondary nitroalkanes typically have a pKa in the range of 7-10 in aqueous solution.[6] Treatment with a base will deprotonate the α -carbon to form a resonance-stabilized nitronate anion.

Caption: Equilibrium between **Butyl 2-nitropropanoate** and its nitronate anion.

This nitronate is a key intermediate in many reactions of nitroalkanes, including the Nef reaction and certain C-C bond-forming reactions.[7][8]

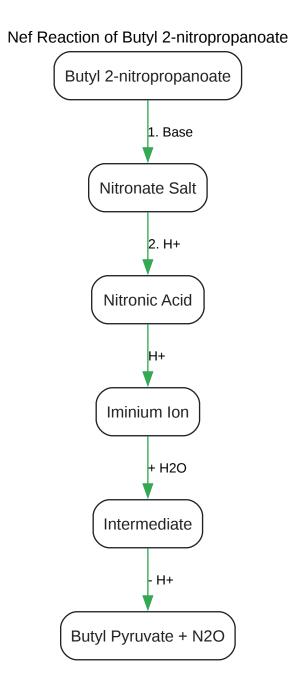
Reaction with Bases

In the presence of a base, **Butyl 2-nitropropanoate** will primarily undergo deprotonation to form the nitronate salt.[9] This salt is nucleophilic at the α -carbon and can participate in reactions such as alkylation and condensation.[10] However, prolonged exposure to strong bases could also promote the hydrolysis of the ester group.

Reaction with Acids (Nef Reaction)

Secondary nitroalkanes undergo the Nef reaction, which involves the acid-catalyzed hydrolysis of the corresponding nitronate salt to a ketone.[11][12] Therefore, treatment of the nitronate of **Butyl 2-nitropropanoate** with strong acid would be expected to yield butyl pyruvate and nitrous oxide.[6][13] Direct treatment of **Butyl 2-nitropropanoate** with strong acid without prior formation of the nitronate may lead to different products, including the potential for ester hydrolysis.





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Caption: Proposed mechanism for the Nef reaction of **Butyl 2-nitropropanoate**.

Reduction of the Nitro Group



The nitro group of **Butyl 2-nitropropanoate** can be reduced to various other nitrogencontaining functional groups depending on the reducing agent and reaction conditions.[14]

Table 2: Common Reduction Pathways for Secondary Nitroalkanes

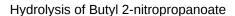
Product	Reagents and Conditions
Amine (Butyl 2-aminopropanoate)	Catalytic hydrogenation (e.g., H ₂ , Pd/C, Raney Nickel), Fe/HCl, Zn/AcOH, LiAlH ₄ .[15][16]
Lludrovadomino (Butul 2	
Hydroxylamine (Butyl 2- (hydroxyamino)propanoate)	Diborane, Zn/NH4Cl, Sml2 (controlled conditions).[14][17]

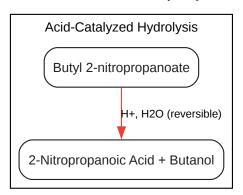
Hydrolysis of the Ester Group

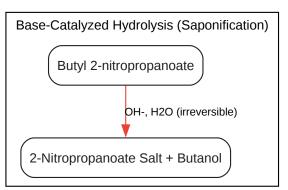
As a butyl ester, **Butyl 2-nitropropanoate** is susceptible to both acid- and base-catalyzed hydrolysis.

- Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will hydrolyze to 2-nitropropanoic acid and butanol. This reaction is reversible.
- Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, KOH) will lead to the irreversible formation of the carboxylate salt of 2-nitropropanoic acid and butanol.[18][19] This reaction is generally faster than acid-catalyzed hydrolysis.









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Caption: Acid- and base-catalyzed hydrolysis pathways for **Butyl 2-nitropropanoate**.

Reaction with Nitrous Acid

Secondary nitroalkanes react with nitrous acid to form pseudonitroles, which are typically blue-colored compounds.[20] This reaction can be used as a qualitative test to distinguish secondary nitroalkanes from primary and tertiary isomers.

Synthesis and Experimental Protocols

While specific protocols for **Butyl 2-nitropropanoate** are not detailed in the literature, its synthesis can be envisioned through standard organic transformations.

Plausible Synthetic Routes

 Esterification of 2-Nitropropanoic Acid: The most direct route would be the Fischer esterification of 2-nitropropanoic acid with butanol in the presence of an acid catalyst (e.g., H₂SO₄).[21][22]



- Alkylation of a Propanoate Derivative: Alkylation of a suitable propanoate enolate with a nitrating agent. This is generally a less common approach.
- Alkylation of Ethyl Nitroacetate: A multi-step synthesis could involve the alkylation of the sodium salt of ethyl nitroacetate with a methyl halide, followed by transesterification with butanol.[23]

Example Experimental Protocol: Reduction of a Secondary Nitroalkane to an Amine

The following is a general procedure for the reduction of a secondary nitroalkane to a primary amine using catalytic hydrogenation, which should be adaptable for **Butyl 2-nitropropanoate**.

Objective: To reduce **Butyl 2-nitropropanoate** to Butyl 2-aminopropanoate.

Materials:

- Butyl 2-nitropropanoate
- Palladium on carbon (10% Pd/C)
- Ethanol (or other suitable solvent)
- Hydrogen gas supply
- Parr shaker or similar hydrogenation apparatus

Procedure:

- In a suitable pressure vessel, dissolve **Butyl 2-nitropropanoate** (1 equivalent) in ethanol.
- Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
- Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi).
- Agitate the mixture at room temperature.

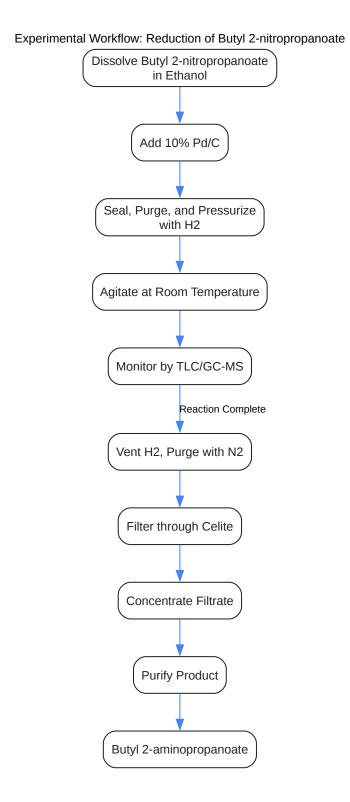






- Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is complete when the starting material is no longer observed.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Rinse the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude Butyl 2-aminopropanoate.
- Purify the product as necessary, for example, by distillation or chromatography.





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Caption: A typical experimental workflow for the catalytic hydrogenation of **Butyl 2-nitropropanoate**.

Conclusion

Butyl 2-nitropropanoate is a molecule with a rich and varied reactivity profile. Its stability is primarily dictated by the thermal sensitivity of the nitro group. The presence of an acidic α -hydrogen and the susceptibility of both the nitro and ester groups to various transformations make it a potentially valuable, albeit challenging, synthetic intermediate. A thorough understanding of the fundamental reactivity of secondary nitroalkanes and esters is paramount for its successful handling and application in research and development. All proposed reactions and handling procedures should be validated experimentally on a small scale before scaling up.

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